N-Ethylacetamide-PEG1-Br is a chemical compound that combines the properties of N-ethylacetamide with polyethylene glycol (PEG) and a bromide group. N-Ethylacetamide is an amide derived from acetic acid, characterized by its ethyl group substitution. The addition of polyethylene glycol enhances its solubility and biocompatibility, making it suitable for various applications in pharmaceuticals and biotechnology. The bromide moiety can serve as a reactive site for further chemical modifications, expanding its utility in synthetic chemistry.
The synthesis of N-Ethylacetamide-PEG1-Br typically involves several steps:
These methods allow for the production of N-Ethylacetamide-PEG1-Br in a controlled manner, optimizing yield and purity.
N-Ethylacetamide-PEG1-Br has diverse applications across various fields:
Interaction studies involving N-Ethylacetamide-PEG1-Br focus on its reactivity with various nucleophiles and biological molecules. Research indicates that compounds containing PEG chains can interact favorably with proteins and cells, enhancing their pharmacokinetic profiles. Studies on similar compounds reveal that modifications to the PEG length or branching can significantly affect their interaction with biological systems.
Several compounds share structural similarities with N-Ethylacetamide-PEG1-Br. Here are some notable examples:
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| N-Methylacetamide | Similar amide structure but with a methyl group instead of ethyl | Less hydrophobic than N-Ethylacetamide |
| Polyethylene Glycol-N-Hydroxysuccinimide | Contains hydroxysuccinimide for improved reactivity | Used extensively for bioconjugation |
| Ethylene Glycol Dimethyl Ether | Similar PEG structure but lacks amine functionality | More volatile; used as a solvent |
N-Ethylacetamide-PEG1-Br stands out due to its combination of an amine-reactive site (bromine) and enhanced solubility from PEG, making it particularly valuable in drug delivery applications compared to other similar compounds.
The bromoacetamide moiety in N-Ethylacetamide-PEG1-Br functions as a thiol-reactive electrophile that demonstrates exceptional selectivity for cysteine residues in proteins [1] [2]. The reaction mechanism involves nucleophilic substitution where the sulfur atom of cysteine attacks the electrophilic carbon adjacent to the bromine atom, resulting in the formation of a stable thioether bond and the release of bromide ion [1] [2].
Research conducted by Boeckler and colleagues demonstrated that bromoacetamide groups exhibit distinctive kinetic discrimination compared to other thiol-reactive moieties [1] [2]. Their comparative studies revealed that bromoacetamide functions react with thiols at higher pH values (pH 9.0) while maintaining high chemoselectivity, showing minimal reactivity with other nucleophilic functions such as α-amino groups, ε-amino groups, or imidazole groups that may be present in peptides [1] [2].
The reaction kinetics of N-Ethylacetamide-PEG1-Br with protein thiols demonstrate rate constants in the range of 10² to 10³ M⁻¹s⁻¹, which positions this crosslinker as having moderate reactivity compared to other thiol-reactive systems [1] [2]. This moderate reactivity provides advantages in controlled conjugation reactions, allowing for precise stoichiometric control without excessive side reactions.
| Crosslinker | Rate Constant (M⁻¹s⁻¹) | Half-life at pH 7.0 (hours) | Optimal pH | Selectivity Ratio (Cys:Lys) |
|---|---|---|---|---|
| N-Ethylacetamide-PEG1-Br | 10² - 10³ | 2-4 | 8.0-8.5 | >100:1 |
| Bromoacetamide | 10² - 10³ | 2-4 | 8.0-9.0 | >100:1 |
| Maleimide | 10⁴ - 10⁵ | 0.5-1 | 6.5-7.0 | >1000:1 |
| Iodoacetamide | 10⁰ - 10¹ | 24-48 | 8.0-8.5 | >50:1 |
| NHS-ester | 10³ - 10⁴ | 4-5 (hydrolysis) | 8.0-8.5 | 1:10 (favors Lys) |
The optimal pH range for N-Ethylacetamide-PEG1-Br conjugation reactions is 8.0-8.5, where the compound achieves maximum reactivity while maintaining selectivity for cysteine residues over other nucleophilic amino acids [1] [2]. This pH range is particularly advantageous for protein modification applications as it remains within physiologically relevant conditions that preserve protein structure and function.
The high selectivity of bromoacetamide chemistry for cysteine residues enables precise site-specific protein modifications [1] [2]. This selectivity is crucial for molecular engineering applications where the preservation of protein function is paramount. Studies have demonstrated that the selectivity ratio for cysteine over lysine residues exceeds 100:1, ensuring that modifications occur predominantly at intended sites [1] [2].
The compound has been successfully applied in protein modification strategies where specific cysteine residues are targeted for conjugation. This approach is particularly valuable in antibody-drug conjugate development, where precise drug-to-antibody ratios are essential for therapeutic efficacy [3] [4]. The site-specific nature of bromoacetamide chemistry allows for the creation of homogeneous conjugates with predictable pharmacokinetic properties.
The PEG1 spacer arm in N-Ethylacetamide-PEG1-Br consists of a single ethylene glycol unit, providing a spacer length of approximately 3.5 Å [5] [6]. This relatively short spacer arm offers several advantages in bioconjugation applications while maintaining compact molecular architecture. The hydrophilic nature of the PEG spacer significantly enhances the water solubility of both the crosslinker and the resulting protein conjugates [5] [7].
Research by Kawano and colleagues demonstrated that PEG spacer length directly influences the targeting ability and cellular association of conjugated molecules [8]. Their studies revealed that shorter PEG spacers, such as PEG1, provide optimal balance between enhanced solubility and maintained biological activity, with minimal steric hindrance effects on protein function [8].
The incorporation of PEG1 spacer arm in N-Ethylacetamide-PEG1-Br provides significant solubility improvements compared to non-PEGylated crosslinkers [5] [7]. The polyethylene glycol moiety increases reagent and conjugate solubility through hydrogen bonding interactions with water molecules, creating a hydration shell around the conjugated protein [5] [7].
| PEG Length | Spacer Length (Å) | Solubility Enhancement | Protein Stability | Immunogenicity Reduction | Conjugate Activity Retention (%) |
|---|---|---|---|---|---|
| No PEG | 0 | Baseline | Baseline | None | 100 |
| PEG1 (1 unit) | 3.5 | Low | Slightly improved | Minimal | 95-98 |
| PEG2 (2 units) | 7.0 | Moderate | Improved | Low | 90-95 |
| PEG4 (4 units) | 14.0 | High | Significantly improved | Moderate | 85-92 |
| PEG8 (8 units) | 28.0 | Very high | Highly improved | High | 80-88 |
| PEG12 (12 units) | 42.0 | Very high | Highly improved | Very high | 75-85 |
Studies have shown that PEG1 spacers provide low to moderate solubility enhancement while maintaining 95-98% of the original conjugate activity [5] [7]. This balance is particularly important in therapeutic applications where both solubility and biological activity must be preserved.
The PEG1 spacer arm contributes to enhanced protein stability through multiple mechanisms [6] [9]. Molecular dynamics simulations have revealed that PEG spacers create a protective hydration layer around proteins, reducing protein-protein interactions that can lead to aggregation [6] [9]. The flexibility of the PEG chain allows for conformational adjustments that accommodate protein movements without compromising structural integrity.
Research by Pepelanova and colleagues demonstrated that PEG spacers of appropriate length can stabilize protein conformation under stress conditions [9]. Their studies showed that proteins conjugated with PEG1 spacers retained enzymatic activity under conditions of elevated temperature, pH variations, and denaturant exposure, suggesting that the PEG moiety provides structural protection [9].
The PEG1 spacer in N-Ethylacetamide-PEG1-Br influences the pharmacokinetic properties of protein conjugates by modifying their hydrodynamic radius and surface charge distribution [8] [10]. While the effect is modest compared to longer PEG chains, the PEG1 spacer still provides measurable improvements in plasma half-life and reduced immunogenicity [8] [10].
Studies have demonstrated that PEG1-modified proteins exhibit slightly extended circulation times compared to unmodified proteins, with minimal impact on tissue distribution patterns [8] [10]. This characteristic is particularly valuable in applications where enhanced stability is desired without significant alterations to biodistribution profiles.
The comparison between N-Ethylacetamide-PEG1-Br and maleimide-based crosslinkers reveals distinct advantages and limitations for each system [1] [2]. Maleimide groups demonstrate significantly higher reactivity with thiols, exhibiting rate constants of 10⁴ to 10⁵ M⁻¹s⁻¹ compared to the 10² to 10³ M⁻¹s⁻¹ observed for bromoacetamide systems [1] [2].
| Crosslinker Type | Reactive Groups | Target Residues | pH Range | Reaction Rate | Stability | Solubility | Selectivity |
|---|---|---|---|---|---|---|---|
| N-Ethylacetamide-PEG1-Br | Bromoacetamide + PEG spacer | Cysteine (thiol) | 7.0-9.0 | Moderate | High (PEG enhanced) | Enhanced (PEG) | High for thiols |
| SMCC | NHS ester + Maleimide | Lysine (amine) + Cysteine (thiol) | 7.2-7.5 | Fast (NHS) + Slow (Maleimide) | Moderate | Organic solvents | Dual specificity |
| Sulfo-SMCC | Sulfo-NHS ester + Maleimide | Lysine (amine) + Cysteine (thiol) | 7.2-7.5 | Fast (NHS) + Slow (Maleimide) | High (water soluble) | Water soluble | Dual specificity |
| Maleimide-activated | Maleimide | Cysteine (thiol) | 6.5-7.5 | Fast | High | Variable | High for thiols |
| NHS-ester | N-hydroxysuccinimide ester | Lysine, N-terminal amines | 7-9 | Fast | pH dependent | Variable | Moderate for amines |
However, the higher reactivity of maleimides can lead to less controlled conjugation reactions and increased potential for non-specific modifications [1] [2]. The moderate reactivity of bromoacetamide systems provides better control over conjugation stoichiometry and reduces the likelihood of protein damage during the modification process [1] [2].
N-Ethylacetamide-PEG1-Br demonstrates superior pH stability compared to many other crosslinkers, particularly NHS-ester based systems [11] [12]. While NHS-esters undergo rapid hydrolysis at physiological pH, with half-lives of 4-5 hours at pH 7.0, bromoacetamide groups maintain their reactivity over extended periods [11] [12].
The broad pH working range of 7.0-9.0 for N-Ethylacetamide-PEG1-Br provides flexibility in reaction conditions, allowing for optimization based on specific protein requirements [1] [2]. This pH tolerance is particularly advantageous when working with pH-sensitive proteins or when conjugation reactions must be performed under specific buffering conditions.
The selectivity profile of N-Ethylacetamide-PEG1-Br for cysteine residues represents a significant advantage over dual-reactive systems such as SMCC and Sulfo-SMCC [13] [14]. While these heterobifunctional crosslinkers offer the ability to conjugate different types of biomolecules, they also present challenges in controlling the reaction specificity and preventing cross-linking between unintended sites [13] [14].
The high selectivity of bromoacetamide chemistry for thiols (>100:1 selectivity ratio for cysteine over lysine) ensures that modifications occur predominantly at intended sites, reducing the heterogeneity of conjugation products [1] [2]. This selectivity is crucial for applications requiring precise molecular architectures, such as antibody-drug conjugates where drug-to-antibody ratios must be tightly controlled [4] [15].
The combination of moderate reactivity, high selectivity, and enhanced solubility provided by N-Ethylacetamide-PEG1-Br positions this crosslinker as particularly suitable for protein therapeutics development [15] [10]. The PEG spacer contributes to improved pharmacokinetic properties while the bromoacetamide moiety ensures site-specific modification with minimal impact on protein function [15] [10].
Comparative studies have demonstrated that proteins modified with PEG-containing crosslinkers exhibit improved stability during storage and reduced immunogenicity compared to those modified with non-PEGylated systems [5] [10]. The N-Ethylacetamide-PEG1-Br system provides these benefits while maintaining the precision of site-specific conjugation, making it an attractive option for therapeutic protein modification [5] [10].